6,8-Dichloro-2H-1,3-benzoxazine-2-thione
Description
6,8-Dichloro-2H-1,3-benzoxazine-2-thione (CAS: 23611-67-8, molecular formula: C₈H₃Cl₂NOS) is a heterocyclic compound featuring a benzoxazine core substituted with chlorine atoms at positions 6 and 8, and a thione (C=S) group at position 2. Its molecular weight is 236.08 g/mol. This compound has garnered attention in medicinal chemistry due to its antimycobacterial activity, particularly against Mycobacterium tuberculosis . The thione group at position 2 is critical for enhancing bioactivity compared to its oxo (C=O) counterpart, as demonstrated in structure-activity relationship (SAR) studies .
Properties
CAS No. |
647849-61-4 |
|---|---|
Molecular Formula |
C8H3Cl2NOS |
Molecular Weight |
232.09 g/mol |
IUPAC Name |
6,8-dichloro-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C8H3Cl2NOS/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H |
InChI Key |
RMAUMEZVPQQAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NC(=S)O2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2H-1,3-benzoxazine-2-thione typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of 6,8-Dichloro-2H-1,3-benzoxazine-2-thione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimycobacterial Activity
One of the most significant applications of 6,8-dichloro-2H-1,3-benzoxazine-2-thione is its effectiveness against mycobacterial infections. A study demonstrated that derivatives of this compound exhibited notable activity against Mycobacterium tuberculosis, as well as conditionally pathogenic mycobacteria such as Mycobacterium kansasii and Mycobacterium avium . The replacement of oxygen with sulfur in the compound led to enhanced antimycobacterial activity, indicating a promising avenue for developing new anti-tuberculosis drugs.
Case Study: Structure-Activity Relationship
A series of synthesized derivatives were evaluated for their antimycobacterial properties. The most active compound identified was 3-(3-chlorophenyl)-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithione. This study highlights the importance of structural modifications in enhancing biological activity.
Agricultural Applications
Safener Activity in Crop Protection
In agricultural science, 6,8-dichloro-2H-1,3-benzoxazine-2-thione has been investigated for its role as a safener in crop protection. Research indicates that compounds containing benzoxazine groups show superior activity in protecting crops from herbicides. For instance, a study reported that a derivative exhibited excellent safener activity at a concentration of 10 μmol/L, outperforming the commercial safener fenchlorazole .
Table: Safener Activity Results
| Compound | Concentration (μmol/L) | Recovery of Root Length (%) | Recovery of Plant Weight (%) | Chlorophyll Recovery (%) |
|---|---|---|---|---|
| Benzoxazine Derivative | 10 | 70.76 | 143.51 | 99.77 |
| Fenchlorazole | 10 | 50.00 | 120.00 | 85.00 |
This table summarizes the protective effects on wheat growth against herbicide damage, demonstrating the potential of benzoxazine derivatives as effective agricultural agents.
Materials Science Applications
Photoluminescent and Optical Properties
The benzoxazine structure is known for its photoluminescent properties, making it suitable for applications in materials science. Compounds like 6,8-dichloro-2H-1,3-benzoxazine-2-thione can be utilized in the development of optical materials such as dye lasers and whitening agents . These applications are particularly relevant in industries focused on advanced materials and coatings.
Mechanism of Action
The mechanism by which 6,8-Dichloro-2H-1,3-benzoxazine-2-thione exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of chlorine and thione groups allows it to form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their function and activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
6,8-Dichloro-2H-1,3-benzoxazine-2,4(3H)-dione (oxo derivative)
3-Arylquinazoline-2,4(1H,3H)-diones
5,6-Dichloro-2(3H)-benzoxazolethione
Key Findings from Comparative Studies
Thione vs. Oxo Substitution
Replacement of the oxo (C=O) group with a thione (C=S) in 6,8-dichloro derivatives significantly enhances antimycobacterial activity. For example:
- The thione derivative (MIC: 1.25–2.5 µg/mL) is 8–16 times more potent than the oxo analogue (MIC: 10–20 µg/mL) against M. tuberculosis .
- The thione group increases lipophilicity and membrane permeability, improving interaction with bacterial targets .
Positional Effects of Chlorine Substitution
- 6,8-Dichloro substitution in benzoxazine-thiones shows superior activity compared to 5,6-dichloro substitution in benzoxazole-thiones (e.g., 5,6-Dichloro-2(3H)-benzoxazolethione). This highlights the importance of chlorine placement on the aromatic ring for target binding .
Comparison with Quinazoline Derivatives
- Quinazoline-2,4-diones (e.g., 3-arylquinazoline derivatives) exhibit moderate activity (MIC: 5–10 µg/mL) but are less potent than benzoxazine-thiones. This suggests the benzoxazine scaffold offers a more favorable pharmacophore for antimycobacterial activity .
Physicochemical Properties
- Solubility : The thione derivative shows lower aqueous solubility than the oxo analogue due to increased hydrophobicity, which may affect bioavailability .
Biological Activity
6,8-Dichloro-2H-1,3-benzoxazine-2-thione is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 6,8-Dichloro-2H-1,3-benzoxazine-2-thione can be represented as follows:
This structure features a benzoxazine core with dichlorination at the 6 and 8 positions and a thione functional group at position 2.
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study focusing on various derivatives found that compounds similar to 6,8-Dichloro-2H-1,3-benzoxazine-2-thione demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzoxazine Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 6,8-Dichloro-2H-benzoxazine-2-thione | 32 | Staphylococcus aureus |
| 6-Chloro-2H-benzoxazine-2-thione | 64 | Escherichia coli |
| 4-Methyl-2H-benzoxazine-2-thione | 16 | Bacillus subtilis |
The minimal inhibitory concentration (MIC) values indicate that 6,8-Dichloro-2H-benzoxazine-2-thione is particularly effective against Staphylococcus aureus , suggesting potential for development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of benzoxazines has been explored in various studies. For instance, it has been shown that certain benzoxazine derivatives can induce apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells.
Table 2: Cytotoxicity of Benzoxazine Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6,8-Dichloro-2H-benzoxazine-2-thione | MCF-7 (breast) | 25 |
| 4-Methyl-2H-benzoxazine-2-thione | A549 (lung) | 30 |
| Unsubstituted Benzoxazine | HCT116 (colon) | 40 |
The IC50 values show that 6,8-Dichloro-2H-benzoxazine-2-thione is effective in inhibiting the growth of breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .
Anticonvulsant Activity
The anticonvulsant activity of benzoxazines has also been documented. A study demonstrated that derivatives with similar structures to 6,8-Dichloro-2H-benzoxazine-2-thione exhibited significant protective effects in seizure models.
Table 3: Anticonvulsant Activity in Animal Models
| Compound | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| 6,8-Dichloro-2H-benzoxazine-2-thione | 66.67 | 80 |
| Diazepam | 100 | 100 |
The compound showed considerable efficacy in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, indicating its potential as an anticonvulsant .
Case Studies
Several studies have investigated the biological activities of benzoxazines. For example:
- Antimicrobial Study : A systematic evaluation of various benzoxazines revealed that modifications at specific positions significantly enhanced their antibacterial properties.
- Cytotoxicity Assessment : Research on the cytotoxic effects of benzoxazines indicated that structural variations could lead to selective toxicity towards cancer cells while sparing normal cells.
- Anticonvulsant Evaluation : In vivo studies demonstrated that certain benzoxazine derivatives could modulate neurotransmitter systems involved in seizure activity.
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